molecular formula C10H6BrCl2N B1341355 7-Bromo-2-Chloro-3-chloromethylquinoline CAS No. 948291-25-6

7-Bromo-2-Chloro-3-chloromethylquinoline

Cat. No. B1341355
CAS RN: 948291-25-6
M. Wt: 290.97 g/mol
InChI Key: DAUUESKNGFEHEH-UHFFFAOYSA-N
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Description

7-Bromo-2-Chloro-3-chloromethylquinoline, also known as 7-BCMCQ, is an organic compound belonging to the quinoline family. It is used in various scientific research applications due to its unique properties and reactivity. 7-BCMCQ is a white crystalline solid with a molecular weight of 350.8 g/mol and a melting point of 82-84°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and petroleum ether.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Pyridine hydrochloride has been utilized for the efficient synthesis of chloro compounds from corresponding bromo derivatives in π-deficient series such as pyridines and quinolines, demonstrating its utility in converting 7-bromo-8-hydroxyquinoline nearly quantitatively into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).
  • A method for synthesizing fluoromethyl-containing analogs of the antitumor alkaloid luotonin A has been developed, starting from 3-bromomethyl-2-chloro-4-fluoromethylquinolines, highlighting the potential of such chloromethylquinolines in medicinal chemistry (Golubev et al., 2010).

Photochromic Compounds and Spectroscopy

  • Research into the Duff formylation of bromo- or chloro-hydroxyquinolines has led to the creation of new photochromic compounds, such as 6′-halo-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], with studies on their thermal and photo-induced isomerization (Voloshin et al., 2008).
  • Vibrational spectroscopic investigations along with ab initio and DFT studies on similar halogenated quinolines have provided insights into their structural and vibrational properties, aiding in the understanding of their chemical behavior and potential applications (Arjunan et al., 2009).

Antitumor and Antiplasmodial Activity

  • The synthesis of quinoline derivatives, including those with bromo and chloro substituents, has been explored for their potential anticancer and antiplasmodial activities, with some compounds showing promising results in preliminary screenings (De et al., 1998).

Anticorrosion Properties

  • Quaternary ammonium chlorides, including those with bromo and chloro substituents, have been studied for their effectiveness as corrosion inhibitors, indicating the potential industrial applications of such compounds (Pernak, 1984).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. . The hazard statements include H301 - H318 - H413 . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 .

Future Directions

While specific future directions for 7-Bromo-2-Chloro-3-chloromethylquinoline are not mentioned in the sources, it’s clear that this compound is of interest for proteomics research . As a unique chemical, it may have potential applications in various fields of study, including medicinal chemistry, materials science, and biochemistry.

properties

IUPAC Name

7-bromo-2-chloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2N/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUUESKNGFEHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588983
Record name 7-Bromo-2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948291-25-6
Record name 7-Bromo-2-chloro-3-(chloromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-25-6
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